2-Phenyl-1,2-dihydronaphthalene

Descripción

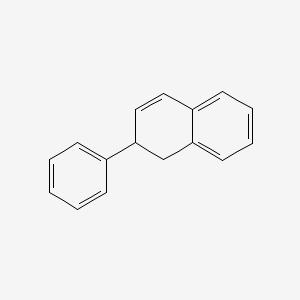

2-Phenyl-1,2-dihydronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially hydrogenated naphthalene ring system with a phenyl substituent at the 2-position. This structure confers unique electronic and steric properties, distinguishing it from fully aromatic naphthalene derivatives. Its structural hybridity—combining aromatic and aliphatic regions—makes it a subject of interest in organic synthesis and environmental toxicology.

Propiedades

Número CAS |

62019-39-0 |

|---|---|

Fórmula molecular |

C16H14 |

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

2-phenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H14/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-11,16H,12H2 |

Clave InChI |

JDWMPVDBJUHJQK-UHFFFAOYSA-N |

SMILES canónico |

C1C(C=CC2=CC=CC=C21)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Overview

Cobalt(III)-carbene radical intermediates enable the synthesis of 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. The method leverages the reactivity of ortho-quinodimethane (o-QDM) intermediates, formed via metalloradical activation.

Procedure

- Substrates : (E)-2-(prop-1-en-1-yl)benzene-N-tosyl hydrazones with R₂ = COOEt (ester group).

- Catalyst : Co(III) complexes.

- Conditions : Mild temperatures (25–80°C) under inert atmosphere.

- Mechanism :

Yield and Selectivity

- Yields : 70–90% for R₂ = COOEt.

- Limitations : Lower yields (≤50%) with non-ester R₂ groups (e.g., alkyl).

Sodium-Mediated Partial Reduction of Naphthalene

Reaction Overview

Partial reduction of naphthalene derivatives using sodium dispersions and alcohols produces dihydronaphthalenes, though selectivity for the 1,2-isomer is challenging.

Procedure

Yield and Selectivity

- Outcome : 12.3% 1,2-dihydronaphthalene alongside 88% 1,4-isomer.

- Drawbacks : Low selectivity necessitates extensive purification.

Pyrolytic Cyclization of 1-Phenyl-1,3-Butadienes

Reaction Overview

Thermal decomposition of 1-phenyl-1,3-butadienes at elevated temperatures induces cyclization to form 1,2-dihydronaphthalenes.

Procedure

- Substrates : 1-Phenyl-1,3-butadienes.

- Conditions : Pyrolysis at 300–400°C under inert gas.

- Mechanism : Conrotatory electrocyclic ring closure followed by hydrogen migration.

Electrochemical Oxidative [4+2] Annulation

Reaction Overview

An electrochemical method couples two styrenes to form polysubstituted 1,2-dihydronaphthalenes without metal catalysts.

Procedure

Yield and Selectivity

- Yields : 71–85% with >20:1 diastereoselectivity.

- Scope : Tolerates electron-donating and electron-withdrawing groups.

Copper-Catalyzed One-Pot Synthesis

Reaction Overview

A one-pot reaction of 2-(alkynyl)benzaldehydes with alcohols using Cu catalysts yields 1,2-dihydronaphthalenes via dehydration and cyclization.

Procedure

Yield and Selectivity

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Cobalt-catalyzed | Co(III) | 70–90% | High | Broad substrate scope | Sensitive to R₂ substituents |

| Sodium reduction | Na dispersion | 12.3% | Low | Simple reagents | Low 1,2-isomer selectivity |

| Pyrolysis | None | Moderate | Moderate | Catalyst-free | High temperatures required |

| Electrochemical | (4-BrPh)₃N | 71–85% | High | Mild conditions, no oxidants | Limited to electron-rich styrenes |

| Copper-catalyzed | Cu salts | 85% | High | One-pot, scalable | Substrate specificity |

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives.

Reduction: Reduction reactions can convert it into fully saturated naphthalene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) for bromination and sodium amide (NaNH2) for amination are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Aryldihydronaphthalene (ADHN) Derivatives: 2-Phenyl-1,2-dihydronaphthalene is a core structure in aryldihydronaphthalene derivatives . These derivatives can be synthesized through various methods, including:

- Ring-Expansion Reactions: Lewis acids mediate the ring-expansion of phenyl hydroxy methyl cyclopropane carboxylates, resulting in 1,2-dihydronaphthalene-3-carboxylic acid esters . Yb(OTf)3 and Sc(OTf)3 have been identified as optimal choices among lanthanide triflates, yielding high yields in EDC solvent .

- Homo-Nazarov-Type Cyclization: Asymmetric homo-Nazarov-type cyclization of donor–acceptor cyclopropanes can be mediated by TiCl .

- [3 + 2] Dipolar Cycloaddition: One-pot synthesis of ADHNs can be achieved via a concerted [3 + 2] dipolar cycloaddition reaction between epoxides and dimethyl fumarate, with temperature control being crucial to minimize side products .

- Suzuki–Miyaura Coupling: Palladium-catalyzed Suzuki–Miyaura coupling can be used to generate ADHNs, which can then be converted into aryltetralin cyclic ether lignans .

- Cycloaddition Reactions: DMF·DMA catalyzed cycloaddition reaction of vinylarenes with electron-deficient alkynes allows for the efficient synthesis of 1,2-disubstituted-3,4-dihydronaphthalenes .

- Ring-Opening Addition: Rhodium(III)-catalyzed ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines can form 2-aryl dihydronaphthalene derivatives .

Catalysis: Cobalt-catalyzed synthesis of 1,2-dihydronaphthalene involves intramolecular carbene insertion into the allylic C(sp3)−H bond .

Pharmaceutical Applications

Intermediates for Drug Synthesis: Substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols, closely related compounds, are valuable intermediates in the preparation of pharmaceutically active agents such as lasofoxifene and its derivatives .

- Lasofoxifene: Lasofoxifene is a non-steroidal selective estrogen receptor modulator (SERM) that contains a 6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalene moiety . SERMs are a class of compounds that act on estrogen receptors and can be used to inhibit or stimulate estrogen-like actions in various tissues . Lasofoxifene has been found effective against osteoporosis, breast cancer, and vaginal atrophy .

- Quinazoline and Quinazolinone Derivatives: These derivatives have diversified biological activities . For example, quinazolinone derivatives have been tested for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Certium .

Nanotechnology

Phenolic-Enabled Nanotechnology (PEN): Phenolics, including those related to this compound, have versatile reactivity and relative biocompatibility, which has catalyzed research in PEN, particularly for biomedical applications . PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials . Phenolic compounds are used in biosensing, bioimaging, and disease treatment .

Additional Applications

Triazole derivatives, which can be structurally modified using compounds like this compound, have shown various therapeutic applications :

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For example, as a fluorescent ligand for estrogen receptors, it binds to the receptor and modulates its activity. In the case of its activity as a Hepatitis C NS5B polymerase inhibitor, the compound interferes with the replication of the Hepatitis C virus by inhibiting the polymerase enzyme .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-phenyl-1,2-dihydronaphthalene with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activities.

4-Phenyl-1,2-dihydronaphthalene

- Structure : The phenyl group is at the 4-position instead of the 2-position, altering steric hindrance and electronic distribution.

- Synthesis : Reported as a transitional byproduct during pharmaceutical synthesis (e.g., via Sm(ClO₄)₃-catalyzed reactions under ultrasound irradiation) .

- Biological Activity : Acts as an acetylcholinesterase (AChE) inhibitor at low concentrations (e.g., IC₅₀ ~ 0.1–1 µM) and has been detected in produced water from offshore oil platforms .

5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene

- Structure : Features hydroxyl groups at the 1,2-positions and chlorine substituents at 5,8-positions, enhancing polarity.

- Synthesis : Produced via microbial oxidation of chlorinated naphthalenes, as observed in enzymatic studies .

- Reactivity : Acid hydrolysis yields 2-naphthol derivatives, suggesting utility in degradation pathways or synthetic intermediates .

1,2-Dimethylnaphthalene

- Structure : Methyl groups at the 1,2-positions instead of phenyl, reducing steric bulk and electron-withdrawing effects.

- Physicochemical Properties : Lower molecular weight (156.22 g/mol) and higher volatility compared to phenyl-substituted analogs .

- Applications : Primarily industrial, used as a reference compound in chromatography and materials science .

4-Methyl-1,2-dihydronaphthalene

- Structure : Methyl substituent at the 4-position, simpler than phenyl analogs.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The position of substituents (e.g., phenyl at 2 vs. 4) significantly impacts biological activity. For example, 4-phenyl-1,2-dihydronaphthalene’s AChE inhibition is attributed to its aromatic ring system, though it lacks traditional carbamate or phosphate moieties .

- Environmental Impact : Phenyl-substituted dihydronaphthalenes (e.g., 4-phenyl) are emerging contaminants in industrial effluents, warranting further ecotoxicological studies .

- Synthetic Utility: Ultrasound-assisted methods using Sm(ClO₄)₃ enhance yields and reduce reaction times for related dihydropyrimidinones, suggesting scalable routes for dihydronaphthalene derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-phenyl-1,2-dihydronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves photoredox catalysis or transition metal-mediated reactions. For example, visible light-mediated methods using acridinium salts and cobalt catalysts (e.g., Co(dmgH)₂PyCl) in MeCN/HFIP solvents yield 4-aryl-1,2-dihydronaphthalene derivatives, which can be adapted for 2-phenyl analogs by modifying aryl precursors . Dehydration of tetralones with agents like p-toluenesulfonic acid in refluxing toluene is another route, as seen in related dihydronaphthalene syntheses . Optimization requires monitoring reaction kinetics (e.g., via HPLC or GC-MS) and adjusting solvent polarity, temperature, and catalyst loading.

Q. How should researchers characterize the structural and thermochemical properties of this compound?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated in studies of analogous compounds like 1,5-dimethyl-4-[(2-oxo-1,2-diphenylethylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . Thermochemical data (e.g., enthalpy of formation) can be derived via calorimetry or computational methods (DFT) . Reaction thermochemistry databases, such as those compiled by the U.S. Secretary of Commerce, provide reference values for validation .

Advanced Research Questions

Q. What mechanisms underlie the metabolic interactions of this compound with glutathione transferases?

- Methodological Answer : Investigate enzymatic conjugation using in vitro assays with recombinant glutathione S-transferases (GSTs). For example, GSTA5 catalyzes the addition of glutathione to naphthalene oxides, forming dihydrodiol-glutathione adducts. Use LC-MS/MS to track metabolite formation and molecular docking simulations to predict binding affinities . Compare kinetic parameters (Km, Vmax) across isoforms to identify isoform-specific detoxification pathways.

Q. How can contradictory toxicological data for dihydronaphthalene derivatives be resolved?

- Methodological Answer : Apply systematic risk-of-bias assessments (e.g., Table C-7 for animal studies) to evaluate study quality. Prioritize peer-reviewed studies with robust randomization, dose-response data, and control for confounding variables like metabolic polymorphisms . For conflicting in vivo results (e.g., hepatotoxicity vs. non-observable effects), conduct meta-analyses stratified by species, exposure duration, and route (oral/inhalation) .

Q. What strategies are effective for detecting this compound in environmental matrices?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase microextraction (SPME) for trace-level detection in water or soil. Refer to protocols used for analogous compounds like 1,1,5-trimethyl-1,2-dihydronaphthalene in honey analysis, which achieved detection limits of 0.1 ppb . Validate methods using spike-recovery experiments and isotopic labeling (e.g., deuterated internal standards).

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use QSAR models parameterized with logP, half-life, and molecular connectivity indices. Compare predictions to experimental degradation data from aerobic/anaerobic bioreactors. For bioaccumulation, apply fugacity models incorporating octanol-water partition coefficients (log Kow) and biotransformation rates derived from in vitro hepatic microsomal assays .

Data Gaps and Future Directions

Q. What critical data gaps exist in the toxicological profile of this compound?

- Methodological Answer : Prioritize studies on:

- Developmental toxicity : Use zebrafish embryos or rodent models to assess teratogenicity (OECD TG 414).

- Endocrine disruption : Screen for receptor binding (e.g., ERα, AR) via reporter gene assays .

- Environmental monitoring : Expand biomonitoring in occupational settings using urinary metabolites (e.g., dihydrodiol conjugates) .

- Table : Key Data Needs and Proposed Methods

| Endpoint | Proposed Method | Reference Approach |

|---|---|---|

| Genotoxicity | Ames test + Comet assay | OECD TG 471, 489 |

| Photodegradation | Simulated sunlight + LC-TOF analysis | EPA Guideline 1618 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.